molecular formula C6H7N5OS B1488555 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1249809-18-4

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1488555
CAS No.: 1249809-18-4
M. Wt: 197.22 g/mol
InChI Key: AUNCCWWFHJRHND-UHFFFAOYSA-N
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Description

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H8N4OS It is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further linked to a 4-methyl-1,3-thiazol-2-yl group

Properties

IUPAC Name

2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5OS/c1-4-3-13-6(9-4)10-5(12)2-8-11-7/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNCCWWFHJRHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-ylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reactants to a reaction vessel, where they are mixed and reacted under controlled conditions. This method allows for the large-scale production of the compound with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso compounds.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of triazoles and other heterocyclic compounds.

  • Biology: The compound can be employed in bioconjugation techniques to label biomolecules for imaging and tracking studies.

  • Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. The compound can also participate in click chemistry reactions, which are widely used in chemical biology and materials science.

Comparison with Similar Compounds

2-Azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 2-Azido-N-(3-methyl-1,2,4-triazol-5-yl)acetamide: Similar azido group but different heterocyclic core.

  • 2-Azido-N-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar azido group and heterocyclic core but different substitution pattern.

  • 2-Azido-N-(4-methyl-1,2,3-triazol-5-yl)acetamide: Different heterocyclic core but similar azido group.

These compounds share the azido group but differ in their heterocyclic structures, leading to variations in their chemical properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
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2-azido-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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